Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
CAS No.: 5932-31-0
Cat. No.: VC2476723
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5932-31-0 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) |
| Standard InChI Key | NDGAORNQTOHHSU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NNC2=C1CCC2 |
| Canonical SMILES | CCOC(=O)C1=NNC2=C1CCC2 |
Introduction
Chemical Identity and Structure
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate consists of a fused ring system with a pyrazole core connected to a cyclopentane ring, bearing an ethyl ester functional group. The structural characteristics of this compound contribute to its chemical reactivity and potential utility in various applications.
Basic Identification Parameters
The compound is characterized by several key identifiers, compiled in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate |
| CAS Registry Number | 5932-31-0 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| MDL Number | MFCD07778361 |
| InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-4-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) |
| InChI Key | NDGAORNQTOHHSU-UHFFFAOYSA-N |
| SMILES Notation | CCOC(=O)C1=NNC2=C1CCC2 |
The compound features a pyrazole ring fused with a cyclopentane ring, with an ethyl ester group attached to the 3-position of the pyrazole moiety. This structural arrangement contributes to its potential as a versatile synthetic intermediate .
Physical and Chemical Properties
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate exhibits specific physical and chemical properties that influence its behavior in various applications and synthesis procedures.
Physical Properties
The physical characteristics of the compound are summarized in the following table:
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Solid | Observed |
| Appearance | Yellow solid | Observed |
| Melting Point | 125 °C | Experimental |
| Boiling Point | 384.1 ± 42.0 °C at 760 mmHg | Predicted |
| Density | 1.247 ± 0.06 g/cm³ | Predicted |
| Flash Point | 186.1 ± 27.9 °C | Predicted |
| LogP | 1.07510 to 1.75 | Calculated |
| Refractive Index | 1.569 | Predicted |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | Predicted |
The compound demonstrates relatively high melting and boiling points, which are consistent with its heterocyclic structure containing multiple hydrogen bonding sites . The moderate LogP value indicates a balance between hydrophilicity and lipophilicity, suggesting potential for moderate membrane permeability, which could be advantageous in drug development applications.
Chemical Reactivity
The chemical reactivity of ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is primarily governed by:
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The ethyl ester group, which can undergo various transformations including hydrolysis, transesterification, and reduction
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The pyrazole N-H functionality, which can serve as a nucleophile in alkylation and acylation reactions
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The fused cyclopentane ring, which provides conformational constraint to the molecule
These characteristics make the compound versatile in organic synthesis, particularly as a building block for more complex heterocyclic systems with potential biological activity .
Applications in Research and Development
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate serves multiple functions in scientific research and pharmaceutical development.
Role as a Chemical Building Block
The compound functions as an important intermediate in organic synthesis and medicinal chemistry:
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It serves as a scaffolding element for the construction of more complex heterocyclic systems
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The ester functionality provides a handle for further derivatization and functional group transformations
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The fused bicyclic system offers a rigid template for the design of bioactive molecules with specific three-dimensional arrangements
Related Compounds and Derivatives
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate belongs to a family of structurally related compounds, including:
Direct Derivatives
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS: 5932-32-1) represents the carboxylic acid form of the compound, which can be obtained through hydrolysis of the ethyl ester. This acid has its own set of properties:
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Molecular Formula: C7H8N2O2
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Applications in organic synthesis and as a precursor to various derivatives
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GHS Hazard Classifications including skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H335)
Structural Analogs
5-(Thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS: 12003597) represents a more complex derivative featuring a thiophenyl substituent at the 5-position of the cyclopentane ring . This modification likely alters the compound's physicochemical properties and potential biological activities.
| Supplier | Catalog Number | Purity | Package Size | Price (where available) |
|---|---|---|---|---|
| Sigma-Aldrich | OTV000856 | Not specified | 1 g | $179.00 |
| AChemBlock | O31969 | 95% | Not specified | Not provided |
| Aladdin Scientific | ALA-E420043-1g | ≥97% | 1 g | Not provided |
| VGS Synthesis Pvt. Ltd. | Not provided | 98% | Various (1MT to 25kg) | Not provided |
The compound is generally available in research-grade purity, suitable for laboratory applications in chemical synthesis and pharmaceutical research .
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